molecular formula C28H37N3O4 B11630240 1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11630240
M. Wt: 479.6 g/mol
InChI Key: KHSKZVUDCJFQGY-SHHOIMCASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(DIETHYLAMINO)ETHYL]-5-[4-(DIMETHYLAMINO)PHENYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including amino, ethoxy, and hydroxy groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include substituted benzoyl derivatives and amino compounds. Common synthetic routes could involve:

    Condensation reactions: Combining benzoyl derivatives with amino compounds under controlled conditions.

    Hydrolysis and reduction: Using reagents like sodium borohydride or lithium aluminum hydride to reduce intermediate compounds.

    Cyclization: Forming the pyrrolidine ring through intramolecular cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride.

    Substitution: Reacting with halogenating agents or nucleophiles to replace specific functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to engage in various binding interactions, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(DIETHYLAMINO)ETHYL]-5-[4-(DIMETHYLAMINO)PHENYL]-4-(4-METHOXY-2-METHYLBENZOYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 1-[2-(DIETHYLAMINO)ETHYL]-5-[4-(DIMETHYLAMINO)PHENYL]-4-(4-ETHOXY-2-CHLOROBENZOYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The unique combination of functional groups in 1-[2-(DIETHYLAMINO)ETHYL]-5-[4-(DIMETHYLAMINO)PHENYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE distinguishes it from similar compounds. Its specific structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H37N3O4

Molecular Weight

479.6 g/mol

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-4-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C28H37N3O4/c1-7-30(8-2)16-17-31-25(20-10-12-21(13-11-20)29(5)6)24(27(33)28(31)34)26(32)23-15-14-22(35-9-3)18-19(23)4/h10-15,18,25,32H,7-9,16-17H2,1-6H3/b26-24+

InChI Key

KHSKZVUDCJFQGY-SHHOIMCASA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=C(C=C(C=C2)OCC)C)\O)/C(=O)C1=O)C3=CC=C(C=C3)N(C)C

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=C(C=C(C=C2)OCC)C)O)C(=O)C1=O)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.